molecular formula C12H11ClN2 B14616608 4-(Azetidin-1-yl)-7-chloroquinoline CAS No. 60548-24-5

4-(Azetidin-1-yl)-7-chloroquinoline

Cat. No.: B14616608
CAS No.: 60548-24-5
M. Wt: 218.68 g/mol
InChI Key: IOTIDWUXEBRJBL-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Quinoline (B57606) Nucleus as a Privileged Scaffold

The quinoline nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, holds a storied place in the history of medicine. britannica.com Its journey began with the isolation of quinine (B1679958) from the bark of the Cinchona tree in 1820, a discovery that provided the first effective treatment for malaria. researchgate.net This seminal event established the quinoline core as a critical pharmacophore and spurred the synthesis of numerous derivatives.

Over the decades, the versatility of the quinoline scaffold has been showcased in a broad spectrum of therapeutic areas. rsc.orgrsc.org Synthetic quinoline-based drugs like chloroquine (B1663885) and mefloquine (B1676156) became mainstays in antimalarial therapy. britannica.com Beyond its initial success against malaria, the quinoline moiety has been incorporated into drugs for cancer (e.g., camptothecin (B557342) derivatives), bacterial infections (fluoroquinolones), and as local anesthetics (e.g., dibucaine). britannica.comrsc.org The ability of the quinoline ring system to be readily functionalized allows for the fine-tuning of its pharmacological properties, making it a "privileged scaffold" in modern drug discovery. nih.govtandfonline.com Its continued prevalence in both approved drugs and clinical candidates underscores its enduring significance in medicinal chemistry. tandfonline.com

Importance and Diverse Pharmacological Relevance of the Azetidine (B1206935) Moiety

Azetidine, a four-membered saturated nitrogen-containing heterocycle, has gained considerable attention in recent years as a valuable building block in drug design. technologynetworks.comsciencedaily.com Despite the inherent ring strain, the azetidine ring offers a unique combination of chemical stability and conformational rigidity. pharmablock.comenamine.net This structural feature can be advantageous in drug design, as it can help to pre-organize the spatial orientation of substituents, potentially leading to higher binding affinity with biological targets. enamine.net

The incorporation of the azetidine moiety into drug candidates has been associated with a wide array of pharmacological activities. nih.gov Azetidine-containing compounds have shown promise as antibacterial, anticancer, and anti-inflammatory agents. nih.govmedwinpublishers.com For instance, azetidine-2-carboxylic acid, a naturally occurring proline analogue, has been investigated for its biological properties. medwinpublishers.com The growing interest in azetidines is also driven by the development of new synthetic methods that have made this scaffold more accessible for medicinal chemists. technologynetworks.comsciencedaily.com As a result, azetidine is increasingly being recognized as a privileged scaffold for the development of novel therapeutics. pharmablock.com

Rationale for Molecular Hybridization of Quinoline and Azetidine Frameworks in Drug Discovery

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a well-established approach to developing new drugs with potentially improved efficacy, better selectivity, or a novel mechanism of action. The rationale for hybridizing the quinoline and azetidine frameworks is rooted in the complementary properties of these two scaffolds.

The quinoline moiety provides a versatile and well-understood platform with a proven track record in drug development. nih.govtandfonline.com Its aromatic nature allows for various types of interactions with biological targets, and its substitution patterns can be readily modified to optimize activity and pharmacokinetic properties. nih.gov On the other hand, the small, rigid azetidine ring can introduce novel three-dimensional structural features and influence properties such as solubility and metabolic stability. enamine.net

The combination of these two scaffolds in a single molecule, such as 4-(Azetidin-1-yl)-7-chloroquinoline, offers the potential to create new chemical entities that can interact with biological targets in a unique manner. Researchers have explored the synthesis of quinoline-azetidinone hybrids, for example, which have shown promising cytotoxic activity against cancer cell lines. nih.gov The hybridization of a 7-chloroquinoline (B30040) moiety, a key feature in antimalarial drugs like chloroquine, with an azetidine ring suggests a deliberate design strategy to explore new therapeutic possibilities, potentially in the realms of infectious diseases or oncology. nih.gov

Interactive Data Tables

Below are interactive tables summarizing key information about the chemical compounds mentioned in this article.

Table 1: Key Chemical Scaffolds

Scaffold NameDescriptionKey Therapeutic Areas
Quinoline A bicyclic aromatic heterocycle with a benzene ring fused to a pyridine ring.Antimalarial, Anticancer, Antibacterial
Azetidine A four-membered saturated nitrogen-containing heterocycle.Antibacterial, Anticancer, Anti-inflammatory

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60548-24-5

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

4-(azetidin-1-yl)-7-chloroquinoline

InChI

InChI=1S/C12H11ClN2/c13-9-2-3-10-11(8-9)14-5-4-12(10)15-6-1-7-15/h2-5,8H,1,6-7H2

InChI Key

IOTIDWUXEBRJBL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=C3C=CC(=CC3=NC=C2)Cl

Origin of Product

United States

Structure Activity Relationship Sar Studies of 4 Azetidin 1 Yl 7 Chloroquinoline Derivatives

Influence of Substituents on the Azetidine (B1206935) Ring on Biological Activity

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry due to its desirable pharmacokinetic properties. researchgate.net Its incorporation into various molecules has led to a diverse range of pharmacological activities, including anticancer, antibacterial, and antimalarial effects. nih.gov The substitution on the azetidine ring of 4-(azetidin-1-yl)-7-chloroquinoline derivatives can significantly modulate their biological efficacy.

Furthermore, the presence of specific functional groups on the azetidine ring can lead to potent biological activities. Studies on quinoline-based azetidin-2-one (B1220530) derivatives have demonstrated that substitutions on the azetidine ring are critical for their antimicrobial properties. sciensage.info For example, a series of novel 3-chloro-1-substituted phenyl-4-(2-((5-(pyridine-3-yl)-1,3,4-oxadiazol-2-yl)thio)quinolin-3-yl)-azetidin-2-ones showed that different substitutions on the phenyl ring attached to the azetidine nitrogen led to varying degrees of antibacterial and antifungal activity. sciensage.info

Table 1: Effect of Azetidine Ring Substituents on Antibacterial Activity This table is representative of the types of data found in studies on substituted azetidinone derivatives and is for illustrative purposes.

Compound ID Azetidinone Substituent (Aryl Group) Antibacterial Activity (MIC in µg/mL) vs. S. aureus Antibacterial Activity (MIC in µg/mL) vs. E. coli
5a 4-chlorophenyl 128 256
5b 2,4-dichlorophenyl 64 128
5c 4-methoxyphenyl 256 >512
5d 4-nitrophenyl 128 256

The stereochemistry of substituents on the azetidine ring can have a profound impact on the pharmacological efficacy of this compound derivatives. While specific studies on the stereoisomers of this compound were not found, the principle is well-established in the broader class of quinoline-based drugs. For instance, in the case of the well-known antimalarial drug chloroquine (B1663885), which shares the 7-chloroquinoline (B30040) core, the D-isomer is reported to be less toxic than its L-isomer. pharmacy180.com This highlights that the three-dimensional arrangement of atoms is critical for the interaction with biological targets.

Role of the Chloro-Substitution at Position 7 of the Quinoline (B57606) Nucleus in Biological Activity

The 7-chloro substituent on the quinoline ring is a critical determinant of the biological activity in this class of compounds. pharmacy180.comnih.gov Its presence is often considered optimal for antimalarial activity. pharmacy180.com The electron-withdrawing nature of the chlorine atom significantly influences the electronic properties of the quinoline ring system, which in turn affects its interaction with biological targets. nih.gov

The 7-chloro group has been a cornerstone in the design of many potent antimalarial agents based on the 4-aminoquinoline (B48711) scaffold. nih.govnih.gov Numerous studies have shown that derivatives retaining the 7-chloroquinoline nucleus exhibit significant antiprotozoal activity. nih.gov The modification of the side chain at the 4-position, while keeping the 7-chloroquinoline core intact, has been a successful strategy in developing new antimalarial candidates. nih.gov

Table 2: Importance of the 7-Chloro Group in Antimalarial Activity This table illustrates the general findings on the importance of the 7-chloro substituent.

Compound Type 7-Position Substituent General Antimalarial Activity
4-Aminoquinoline -Cl Potent
4-Aminoquinoline -H Reduced Activity
4-Aminoquinoline -CH3 Reduced Activity
4-Aminoquinoline -OCH3 Variable Activity

Systematic studies have been conducted to understand the impact of different halogen substituents at the 7-position of the quinoline ring on biological activity. The nature of the halogen atom can influence factors such as lipophilicity, electronic effects, and the potential for halogen bonding, all of which can modulate pharmacological activity. acs.orgacs.org

In a study on organoruthenium 8-hydroxyquinoline (B1678124) anticancer agents, the variation of halide substituents at the 5- and 7-positions was systematically investigated. acs.org While in that particular series the impact of the substitution pattern on cytotoxic activity was found to be minor, it highlights the scientific interest in such modifications. acs.org In other contexts, such as with 4-aminoquinolines, electron-withdrawing groups at the 7-position have been shown to lower the pKa of the quinoline ring nitrogen, which can affect the accumulation of the drug in the parasite's food vacuole. nih.gov

A study on 1-(adamantan-1-yl)-3-arylthiourea derivatives showed that halogen substituents (Br, Cl, and F) significantly influence intermolecular contacts and crystal packing. acs.org This suggests that the type of halogen at position 7 could affect the solid-state properties and potentially the bioavailability of this compound derivatives. The structural influence of the halogen atoms was found to increase in the order of Cl < Br < I. mdpi.com

Effects of Modifications on the Quinoline Nitrogen (N-1) and Other Ring Positions on Bioactivity

Modifications at the quinoline nitrogen (N-1) and other positions on the quinoline ring can drastically alter the biological activity of this compound derivatives. Alkylation at the N-1 position of chloroquine, for example, has been shown to decrease its antimalarial activity, potentially due to the quaternization preventing interactions with its target. nih.gov

Substitutions at other positions on the quinoline ring are also known to have a significant impact. For instance, the introduction of a methyl group at the 3-position of the quinoline nucleus has been found to reduce antimalarial activity, and an additional methyl group at the 8-position can abolish it completely. pharmacy180.com Conversely, radical iodination at position 3 of the quinoline ring in chloroquine also led to a decrease in antimalarial activity. nih.gov

Conformational Analysis and its Correlation with Observed Biological Activities

The three-dimensional conformation of this compound derivatives is intrinsically linked to their biological activity. The rigid nature of the azetidine ring provides a certain degree of conformational constraint, which can be beneficial for binding to specific biological targets. nih.gov

Preclinical Pharmacological Spectrum of 4 Azetidin 1 Yl 7 Chloroquinoline Derivatives

Evaluation of Antibacterial Activities

Derivatives of 4-(azetidin-1-yl)-7-chloroquinoline have demonstrated significant potential as antibacterial agents, with activity against a wide array of bacterial pathogens.

Efficacy Against Gram-Positive Bacterial Strains

Numerous studies have highlighted the potent activity of 7-azetidinylquinolones against Gram-positive bacteria. These derivatives often exhibit broad-spectrum activity, showing particular promise against common and challenging Gram-positive pathogens. nih.gov For instance, a series of novel antibacterial quinolones and naphthyridones containing 7-azetidinyl substituents were evaluated for their in vitro activity, and several compounds demonstrated outstandingly broad-spectrum activity, especially against Gram-positive organisms. nih.gov The introduction of a trans-3-amino-2-methyl-1-azetidinyl group at the C-7 position of the quinolone nucleus has been shown to confer excellent antibacterial properties. nih.gov

Further research into 7-azetidinyl fluoroquinolones revealed that specific substitutions on the azetidine (B1206935) ring and the quinolone core could enhance antibacterial potency. For example, derivatives with a 7-(2-methyl-3-aminoazetidinyl) substituent generally showed higher in vitro activity than their counterparts with a 3-methyl-3-methylaminoazetidinyl group. nih.govnih.gov

Some oxadiazole-based compounds, which can be conceptually related to the broader class of heterocyclic compounds including quinolines, have also shown activity against Gram-positive pathogens like Staphylococcus aureus. nih.gov While not direct derivatives, this highlights the potential of heterocyclic scaffolds in antibacterial drug discovery. Similarly, novel oxazolidinone compounds have shown potent antimicrobial activities against clinically isolated Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Table 1: In Vitro Antibacterial Activity of Selected 7-Azetidinylquinolone Derivatives against Gram-Positive Bacteria

CompoundBacterial StrainMIC (µg/mL)Reference
7-Azetidinyl-8-chloroquinoloneStaphylococcus aureusData not specified nih.gov
trans-3-amino-2-methyl-1-azetidinyl quinoloneGram-positive bacteriaData not specified nih.gov
E-4534Staphylococcus aureusData not specified nih.govnih.gov

MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Efficacy Against Gram-Negative Bacterial Strains

The antibacterial spectrum of this compound derivatives also extends to Gram-negative bacteria. The in vitro activity of a series of 7-(2,3-disubstituted-1-azetidinyl)-1,4-dihydro-6-fluoro-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids was determined against various Gram-negative bacteria. nih.gov The structural modifications, particularly at the N-1 and C-7 positions, were found to be crucial for optimizing activity against these more challenging pathogens. nih.gov

Specifically, 7-azetidinyl fluoroquinolones have been studied for their effectiveness against Gram-negative facultative anaerobic rods. nih.govnih.gov While some oxadiazole-based compounds showed limited intrinsic activity against Gram-negative species, their efficacy could be enhanced by permeabilizing the outer membrane, suggesting that the core scaffold has potential if delivery challenges can be overcome. nih.gov

Table 2: In Vitro Antibacterial Activity of Selected 7-Azetidinylquinolone Derivatives against Gram-Negative Bacteria

CompoundBacterial StrainMIC (µg/mL)Reference
7-(2,3-disubstituted-1-azetidinyl) quinoloneGram-negative bacteriaData not specified nih.gov
E-4534Gram-negative facultative anaerobic rodsData not specified nih.govnih.gov

MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Activity against Specific Drug-Resistant Bacterial Pathogens

A significant area of investigation has been the activity of these compounds against drug-resistant bacterial strains. Azetidine derivatives have been identified that exhibit potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB) with minimum inhibitory concentrations (MIC99) of less than 10 μM. nih.gov These compounds appear to work through a novel mechanism that involves arresting the late-stage biosynthesis of mycolic acids, a key component of the mycobacterial cell wall. nih.gov Encouragingly, these azetidine derivatives have shown no detectable drug resistance. nih.gov

In the context of other resistant pathogens, certain 1,3,4-oxadiazole (B1194373) derivatives have demonstrated improved activity against multidrug-resistant Staphylococcus aureus strains. nih.gov Furthermore, novel oxazolidinones have shown potent activity against linezolid-resistant S. aureus (LRSA). mdpi.com While these are not direct this compound derivatives, they underscore the potential of related heterocyclic structures in combating antimicrobial resistance.

Assessment of Antimalarial Activities

The 4-aminoquinoline (B48711) scaffold, of which this compound is a derivative, is a cornerstone of antimalarial drug discovery, with chloroquine (B1663885) being a prominent example. mdpi.com Research has focused on modifying this core structure to overcome widespread chloroquine resistance.

Activity Against Chloroquine-Resistant Plasmodium falciparum Strains

A major thrust in antimalarial research is the development of compounds effective against chloroquine-resistant (CQR) strains of Plasmodium falciparum, the deadliest malaria parasite. nih.gov Several derivatives of 4-amino-7-chloroquinoline have shown promise in this area.

For instance, a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, demonstrated excellent in vitro activity against CQR P. falciparum strains. mdpi.com Similarly, a class of hybrid molecules termed 'reversed chloroquines' (RCQs) was designed to combat resistance. A prototype, N'-(7-chloroquinolin-4-yl)-N-[3-(10,11-dihydrodibenzo[b,f]azepin-5-yl)propyl]-N-methylpropane-1,3-diamine , was effective at low nanomolar concentrations against both chloroquine-sensitive and CQR strains. nih.gov

Other modifications to the 4-amino-7-chloroquinoline structure have also yielded compounds that can overcome chloroquine resistance. These include the synthesis of amides, sulfonamides, ureas, and thioureas. nih.gov One particular sulfonamide with a short side chain and a terminal dansyl moiety exhibited high potency against both sensitive and resistant parasite strains, with IC50 values of 17.5 nM and 22.7 nM, respectively. nih.gov Furthermore, monoquinoline derivatives with a 1,4-bis(3-aminopropyl)piperazine (B145938) linker have been synthesized, with some showing a higher selectivity index than chloroquine and the ability to overcome resistance. nih.gov The introduction of a triple bond in the side chain of chloroquine analogues, such as in the compound DAQ, has also been shown to be a successful strategy to overcome known resistance mechanisms. usp.br

**Table 3: In Vitro Antimalarial Activity of Selected this compound Derivatives and Analogues against *Plasmodium falciparum***

Compound/Derivative ClassStrain (Resistance)IC50 (nM)Reference
MG3 (pyrrolizidinylmethyl derivative)CQRData not specified mdpi.com
"Reversed Chloroquine" (RCQ) prototypeCQRLow nM nih.gov
Sulfonamide 3Dd2 (CQR)22.7 nih.gov
DAQ (acetylenic analogue)K1 (CQR)Data not specified usp.br

IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Investigation of Anticancer Activities

The quinoline (B57606) ring is a privileged scaffold in medicinal chemistry, and its derivatives have been explored for their anticancer potential. mdpi.com

Derivatives of 7-chloroquinoline (B30040) have been a particular focus of anticancer research. For example, 7-chloroquinolinehydrazones have shown significant cytotoxic activity against a broad panel of cancer cell lines, including those from leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer, with some compounds exhibiting submicromolar GI50 values. nih.gov

The introduction of a piperazine (B1678402) ring at the 4-position of 7-chloroquinoline has led to the development of potent anticancer agents. A series of 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives were synthesized and screened against human breast (MCF-7) and prostate (PC3) cancer cell lines. nih.gov One derivative, 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone , showed high cytotoxicity against both cell lines, with IC50 values of 6.502 µM and 11.751 µM, respectively. nih.gov This compound was also found to be a potent inhibitor of VEGFR-II, a key target in cancer therapy. nih.gov

Furthermore, the modification of the 4-amino side chain of 7-chloroquinoline with sulfur-containing groups has yielded promising antiproliferative agents. mdpi.com A series of 7-chloro-(4-thioalkylquinoline) derivatives were synthesized and evaluated, with some showing more effective antiproliferative activities than chloroquine in a cancer-specific manner. mdpi.com

Table 4: In Vitro Anticancer Activity of Selected 7-Chloroquinoline Derivatives

CompoundCell LineIC50 (µM)Reference
2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q)MCF-7 (Breast)6.502 nih.gov
2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q)PC3 (Prostate)11.751 nih.gov
7-chloroquinolinehydrazone derivativesVarious cancer cell linesSubmicromolar nih.gov

IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Studies on Anti-inflammatory and Analgesic Activities

Several studies have investigated the anti-inflammatory and analgesic potential of this compound derivatives. A series of novel quinoline derivatives featuring azetidinone scaffolds were synthesized and evaluated for their pharmacological activities. nih.gov The anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema model, while the analgesic effects were determined by the Eddy's hot plate method. nih.gov

Among the synthesized compounds, 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one (6b) and 3-chloro-1-(2-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one (6a) demonstrated significant anti-inflammatory and analgesic activities when compared to the control group. nih.gov These findings suggest that substitutions on the quinoline derivatives bearing azetidinone scaffolds can lead to potent analgesic and anti-inflammatory agents. nih.gov The study highlights the potential of this chemical class to yield new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer gastrointestinal side effects, a common drawback of currently used NSAIDs. nih.gov

Another study focused on new 1,3,4-thiadiazole (B1197879) derivatives, which were tested in vivo for their analgesic and anti-inflammatory properties. nih.gov All the new compounds showed good analgesic action in the acetic acid writhing test, and some also exhibited fair anti-inflammatory activity in the carrageenan rat paw edema test. nih.gov

Table 1: Anti-inflammatory and Analgesic Activity of Selected this compound Derivatives

Compound Anti-inflammatory Activity Analgesic Activity Reference
3-chloro-1-(4-methoxyphenyl)- 4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one (6b) Significant Significant nih.gov
3-chloro-1-(2-methoxyphenyl)- 4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one (6a) Significant Significant nih.gov

Exploration of Other Noteworthy Biological Activities

Beyond their anti-inflammatory and analgesic effects, derivatives of this compound have been explored for a variety of other biological activities.

The quest for novel antiviral agents has led researchers to investigate azetidine compounds. Assembly Biosciences Inc. has identified azetidine compounds with potential for treating herpes simplex virus (HSV) infections. bioworld.com One exemplified compound demonstrated antiviral activity against both HSV-1 and HSV-2 infected African green monkey kidney Vero cells, with an EC50 value of less than 100 nM for both strains. bioworld.com

Furthermore, the INTREPID Alliance is actively tracking the development of antiviral compounds, including those in preclinical exploratory stages. intrepidalliance.org Their landscape analysis includes compounds with potential against a range of viral families, highlighting the ongoing effort to build a robust pipeline of "100 Days Mission Ready" antiviral therapies. intrepidalliance.org

A novel, next-generation core inhibitor, ABI-4334, has shown potent antiviral activity against hepatitis B virus (HBV). postersessiononline.eu This compound exhibits single-digit nanomolar potency against pregenomic RNA (pgRNA) encapsidation and the formation of covalently closed circular DNA (cccDNA), key steps in the HBV life cycle. postersessiononline.eu

Derivatives of 7-chloroquinoline have shown promise as antitubercular agents. A series of twenty-one 7-chloro-4-quinolinylhydrazones were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Three compounds, 3f, 3i, and 3o, were non-cytotoxic and exhibited a significant minimum inhibitory concentration (MIC) of 2.5 µg/mL, which is comparable to the first-line antitubercular drugs ethambutol (B1671381) (3.12 µg/mL) and rifampicin (B610482) (2.0 µg/mL). nih.gov

In another study, a series of 4-anilinoquinolines and 4-anilinoquinazolines were screened, leading to the identification of novel inhibitors of M. tuberculosis. researchgate.net The compound 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine demonstrated high potency with a MIC90 value of 0.63-1.25 µM. researchgate.net The study also identified key structural features important for antitubercular activity, such as the benzyloxy aniline (B41778) and the 6,7-dimethoxy quinoline ring. researchgate.net

Additionally, nitrofuran-warhead-equipped spirocyclic azetidines have demonstrated excellent activity against M. tuberculosis. mdpi.com Two compounds in this series had lower minimum inhibitory concentrations against the H37Rv strain than isoniazid, a primary antitubercular drug. mdpi.com

Table 2: Antitubercular Activity of Selected 7-Chloroquinoline Derivatives

Compound MIC (µg/mL) Organism Reference
3f 2.5 M. tuberculosis H37Rv nih.gov
3i 2.5 M. tuberculosis H37Rv nih.gov
3o 2.5 M. tuberculosis H37Rv nih.gov
6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine 0.63-1.25 µM (MIC90) M. tuberculosis researchgate.net

The search for effective treatments for amoebiasis, a disease caused by the protozoan parasite Entamoeba histolytica, has also included the investigation of quinoline derivatives. A series of 1-N-substituted cyclised pyrazoline analogues of thiosemicarbazones were synthesized and evaluated for their antiamoebic activity against the HM1:1MSS strain of E. histolytica. nih.gov It was observed that compounds with 3-chloro and 3-bromo substituents on the phenyl ring at the 3-position of the pyrazoline ring showed enhanced antiamoebic activity. nih.gov Notably, compound 21 exhibited the most promising activity with an IC50 value of 0.6 µM, which is more potent than the standard drug metronidazole (B1676534) (IC50 = 1.8 µM). nih.gov

The therapeutic potential of compounds targeting the central nervous system is a significant area of research. While direct studies on the CNS activities of this compound are not extensively detailed in the provided context, related structures have been investigated. For instance, pyridazinones and structurally related derivatives have been screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in neuroinflammation. nih.gov This research identified compounds with anti-inflammatory properties that could be relevant for CNS disorders with an inflammatory component. nih.gov

Mechanistic Insights into the Biological Action of 4 Azetidin 1 Yl 7 Chloroquinoline Derivatives

Molecular Mechanisms Underlying Antimalarial Efficacy

The antimalarial properties of 4-aminoquinoline (B48711) derivatives, including those featuring an azetidinyl moiety, are well-documented. mdpi.com Their primary mode of action targets a critical metabolic pathway within the Plasmodium parasite.

During its intraerythrocytic stage, the malaria parasite digests hemoglobin in its food vacuole, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies this heme by polymerizing it into an insoluble, inert crystalline pigment called hemozoin, which is structurally identical to synthetic β-hematin. nih.govmdpi.com

Derivatives of 4-amino-7-chloroquinoline are potent inhibitors of this detoxification process. mdpi.com These compounds are thought to accumulate in the parasite's acidic food vacuole. Here, they bind to heme, forming a complex that caps (B75204) the growing faces of the hemozoin crystal, thereby preventing further polymerization. nih.gov This inhibition leads to an accumulation of toxic free heme within the parasite, which induces oxidative stress, damages membranes, and inhibits the activity of other essential enzymes, ultimately leading to parasite death. mdpi.com

The efficacy of this inhibition can be quantified by the concentration required to inhibit 50% of β-hematin synthesis (IC50). Studies on various 4-aminoquinoline analogues demonstrate their potent inhibitory activity.

CompoundDescriptionβ-Hematin Inhibition (IC50)Source
Chloroquine (B1663885) (CQ)Reference antimalarial drugDose-dependent inhibition nih.gov
MAQA novel 4-aminoquinoline analogShowed more significant inhibition than CQ nih.gov
BAQA novel 4-aminoquinoline analogShowed significant dose-dependent inhibition nih.gov
Open-MQ analog (1a)Quinoline (B57606) core with an open-butyl chain1.17 mM mdpi.com
Open-MQ analog (1b)Enantiomer of 1a1.31 mM mdpi.com

The ability of these compounds to inhibit hemozoin formation is considered a primary mechanism of their antimalarial action. nih.gov

Cellular and Molecular Targets in Anticancer Activity

The 7-chloroquinoline (B30040) framework is also a key feature in the design of novel anticancer agents. Its derivatives have been shown to exert their antiproliferative effects through multiple mechanisms, targeting fundamental cellular processes.

Certain derivatives of 7-chloroquinoline have demonstrated the ability to induce damage to nucleic acids. nih.gov For instance, a study on 7-chloro-(4-thioalkylquinoline) derivatives revealed that their antiproliferative activity is linked to the induction of DNA and RNA damage. nih.gov This interaction can disrupt the replication and transcription processes, which are essential for rapidly dividing cancer cells, ultimately leading to the initiation of apoptosis (programmed cell death). Additionally, related quinoline-chalcone hybrids have been found to affect DNA cleavage activity, further highlighting the role of the quinoline scaffold in targeting nucleic acids. nih.gov

A critical target in modern cancer therapy is the mitotic machinery of the cell. The Kinesin Spindle Protein (KSP), also known as Eg5, is a motor protein essential for forming a bipolar spindle during mitosis. nih.gov Inhibition of KSP prevents the separation of centrosomes, leading to the formation of a characteristic "mono-astral" spindle, which triggers a mitotic arrest and subsequent apoptosis in the cancer cell. nih.govnih.gov

While direct inhibition of KSP by 4-(azetidin-1-yl)-7-chloroquinoline itself is not extensively documented, various other heterocyclic compounds function as potent KSP inhibitors. These inhibitors typically bind to an allosteric pocket on the KSP motor domain, distant from the ATP-binding site. nih.gov This mechanism makes KSP an attractive target, and the quinoline scaffold is a component of some known KSP inhibitors, suggesting a potential avenue for the anticancer action of its derivatives.

KSP InhibitorChemical ClassInhibitory Concentration (Ki)Source
Ispinesib (SB-715992)-1.7 nM (Ki app) selleckchem.com
SB743921-0.1 nM selleckchem.com
GSK923295-3.2 nM selleckchem.com
MonastrolDihydropyrimidine14 µM (IC50) selleckchem.com

Mechanisms of Antibacterial Action

Derivatives containing the azetidine (B1206935) ring, particularly azetidinones (which feature a β-lactam ring), are recognized for their antibacterial properties.

The four-membered azetidine ring is a key structural feature of β-lactam antibiotics. In azetidinone derivatives, the strained ring structure makes the amide bond susceptible to nucleophilic attack. bepls.com This chemical reactivity is the basis for their antibacterial action. These compounds can act as acylating agents, targeting and inhibiting bacterial transpeptidases. bepls.com These enzymes are crucial for the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. By inhibiting these enzymes, the compounds disrupt cell wall integrity, leading to cell lysis and bacterial death.

Molecular docking studies on some azetidinone derivatives have suggested that they can inhibit essential enzymes responsible for cell wall synthesis in bacteria like Mycobacterium tuberculosis. researchgate.net While this is a primary mechanism, other quinolone-based antibacterial agents have also been shown to act by disrupting the bacterial cell membrane. nih.gov

Enzymatic Target Interactions in Other Pharmacological Activities

The 7-chloroquinoline scaffold is a core component of many biologically active compounds. tandfonline.comnih.gov Derivatives of this structure have been investigated for a wide range of pharmacological activities, often stemming from their interaction with specific enzymes. While data on this compound is absent, the following sections describe the mechanisms of enzymes that are known targets for other quinoline derivatives.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132), which terminates the signal at cholinergic synapses. researchgate.netmdpi.com The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. researchgate.net This mechanism is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis. nih.govnih.gov

The active site of AChE contains a catalytic triad (B1167595) and a peripheral anionic site (PAS). sciensage.info Inhibitors can interact with one or both of these sites. Reversible inhibitors, which are of therapeutic interest, bind to the enzyme through non-covalent interactions. researchgate.net Some quinoline-based compounds, such as certain 7-methoxytacrine derivatives, have been shown to be effective AChE inhibitors. nih.gov For instance, a study on indolizinoquinoline-5,12-dione derivatives revealed a mixed-type inhibition pattern, with molecular docking suggesting that some compounds bind to both the catalytic active site and the PAS of AChE. mdpi.com Similarly, a series of quinoline thiosemicarbazones endowed with a piperidine (B6355638) moiety were identified as potent dual inhibitors of both acetylcholinesterase and butyrylcholinesterase. nih.gov

No specific data on the acetylcholinesterase inhibitory activity of this compound has been found in the reviewed literature.

Cyclooxygenase (COX) Enzyme Modulation

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid into prostaglandins. jpp.krakow.pl There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the stomach lining and platelet aggregation. jpp.krakow.pl In contrast, COX-2 is typically induced during inflammation and is involved in pathological processes like pain and fever. jpp.krakow.pl

The inhibition of COX enzymes is the mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net These drugs can be non-selective, inhibiting both COX-1 and COX-2, or selective for COX-2. Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with the inhibition of COX-1. jpp.krakow.pl The development of selective COX inhibitors has been a significant area of research, with various heterocyclic compounds being investigated. mdpi.commdpi.comnih.gov However, there is no published research that specifically evaluates the modulatory effect of this compound on either COX-1 or COX-2. While some natural compounds and synthetic molecules have been identified as COX inhibitors, the activity of this particular quinoline derivative remains uninvestigated. nih.govnih.gov

No specific data on the cyclooxygenase (COX) enzyme modulatory activity of this compound has been found in the reviewed literature.

Computational and in Silico Approaches in the Research of 4 Azetidin 1 Yl 7 Chloroquinoline

Molecular Docking Studies for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's activity.

Although specific docking studies for 4-(Azetidin-1-yl)-7-chloroquinoline are not extensively documented, research on analogous 4-amino-7-chloroquinoline derivatives provides significant insights. These analogs have been docked against various therapeutic targets, particularly in the context of antimalarial and anticancer research. A common target for antimalarial quinolines is the Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) enzyme. bohrium.comniscpr.res.inresearchgate.netijpsdronline.com Docking studies reveal that the 7-chloroquinoline (B30040) core is essential for activity, often forming key interactions within the binding pocket of the target protein. nih.govsci-hub.senih.gov

For instance, in studies of similar derivatives targeting PfLDH, the quinoline (B57606) ring system typically engages in hydrophobic and π-π stacking interactions with amino acid residues, while the amino group at the 4-position and its side chain form crucial hydrogen bonds that anchor the ligand in the active site. bohrium.comniscpr.res.in In one study, a series of 7-chloro-4-aminoquinoline analogs were docked into the active site of PfLDH, with the best-scoring compounds showing strong binding affinities. bohrium.comresearchgate.netijpsdronline.com The azetidine (B1206935) ring of this compound, being a small, saturated heterocycle, would likely influence the compound's conformation within the binding pocket, potentially offering a different vector for interaction compared to linear or larger cyclic side chains. Its size and basicity are critical factors that would determine its fit and the specific hydrogen bonds it could form with receptor site residues.

Target Protein                    PDB ID        Class of Analog                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                     Key Findings                                                                                                                                                                                                                                                                                                                                                                                                                                                          &
P. falciparum Lactate Dehydrogenase (PfLDH)        1LDG7-Chloro-4-aminoquinoline derivatives                    Analogs showed comparable dock scores to chloroquine (B1663885), with binding observed in the enzyme's active pocket. niscpr.res.in Compounds with high binding affinity also showed good in vitro antimalarial activity. bohrium.comresearchgate.netijpsdronline.com
P. falciparum Dihydrofolate Reductase (PfDHFR)1CET7-Substituted-4-aminoquinoline derivativesDocking studies highlighted unique binding signatures within the active site groove, explaining differences in activity (EC50 values). nih.gov
SARS-CoV-2 Main Protease (Mpro)6LU74-Aminoquinoline (B48711) analogsA derivative, 4-((7-chloroquinolin-4-yl)amino)phenol, showed a strong predicted binding affinity of -7.8 kcal/mol. nih.gov
M. tuberculosis Shikimate Kinase2IYZ7-Chloroquinoline derivatives with different linker chains at the 4-positionDocking was used to predict antitubercular activity by assessing binding to the shikimate kinase enzyme. sci-hub.se

Molecular Dynamics Simulations to Elucidate Ligand-Protein Stability and Conformation

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. youtube.com In drug discovery, MD simulations are performed after molecular docking to assess the stability of the predicted ligand-protein complex and to observe conformational changes in both the ligand and the protein. researchgate.net The simulation provides a more dynamic and realistic view of the binding interactions compared to the static picture offered by docking.

While no specific MD simulation studies have been published for this compound, this technique is a standard step in the computational evaluation of quinoline-based compounds. For example, after docking 4-aminoquinoline derivatives into a target's active site, an MD simulation would be run for a duration of nanoseconds. Researchers would then analyze the trajectory to:

Calculate the Root Mean Square Deviation (RMSD): This measures the average distance between the atoms of the ligand and protein over time, relative to their initial docked positions. A stable, low RMSD value suggests the ligand remains securely bound in the active site.

Analyze Hydrogen Bonds: MD simulations can track the formation and breaking of hydrogen bonds, revealing which interactions are most persistent and crucial for stable binding.

Assess Conformational Changes: The simulation can show how the flexible azetidine ring and the quinoline system might adapt their conformations to optimize their fit within the binding pocket.

This analysis helps to validate the docking results and provides confidence that the predicted binding mode is stable under physiological conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are powerful predictive tools used to estimate the activity of new, unsynthesized compounds and to guide the design of more potent analogs. asianpubs.orgresearchgate.net

The 4-aminoquinoline scaffold has been the subject of numerous QSAR studies, particularly for antimalarial activity. nih.govnih.govnih.govresearchgate.net These studies typically involve a set of analogs with variations in the substituent at the 7-position (e.g., -Cl, -Br, -CF₃) and in the amino side chain at the 4-position. nih.gov

Key findings from QSAR studies on 4-aminoquinoline analogs include:

Influence of Physicochemical Properties: Models often reveal that activity is influenced by a combination of steric, hydrophobic, and electronic factors. asianpubs.org

Descriptor Importance: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create 3D-QSAR models. These models generate 3D contour maps that show where modifications to the molecule are likely to increase or decrease activity. nih.govnih.gov For instance, a model might indicate that bulky substituents are favored in one region, while hydrogen bond donors are preferred in another.

Side Chain Characteristics: The nature of the side chain at the 4-position is critical. A comprehensive QSAR study on 108 different 4-aminoquinoline analogues tested against chloroquine-resistant malaria included compounds with various terminal amines, such as pyrrolidines, piperidines, and azepanes. nih.gov This type of model would be highly relevant for predicting the activity of this compound, as the azetidine ring is a small cyclic amine that fits within this structural class. The model could predict whether the specific size and conformational constraints of the azetidine ring are favorable for activity. nih.gov

Density Functional Theory (DFT) Calculations for Electronic and Steric Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govresearchgate.net It provides valuable information about a molecule's geometry, reactivity, and various electronic properties. For a compound like this compound, DFT calculations can elucidate fundamental properties that govern its interactions with biological targets. rsc.orgdurham.ac.uk

Typical parameters derived from DFT studies on quinoline derivatives include:

Optimized Molecular Geometry: DFT is used to find the most stable three-dimensional arrangement of the atoms, providing precise bond lengths and angles. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and its ability to participate in charge-transfer interactions. researchgate.netrsc.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (negative potential, sites for electrophilic attack) and electron-poor (positive potential, sites for nucleophilic attack) regions. This is critical for understanding non-covalent interactions like hydrogen bonding. nih.govrsc.org

Quantum Chemical Descriptors: DFT can calculate descriptors like chemical hardness, softness, electronegativity, and chemical potential, which help in predicting the molecule's reactivity and interaction behavior. rsc.org

For this compound, DFT would help characterize the electron-withdrawing effect of the chlorine atom and the quinoline nitrogen, as well as the electronic contribution of the azetidinyl group.

Prediction of Drug-Likeness and Absorption, Distribution, Metabolism, Excretion (ADME) Relevant Parameters

Before a compound can be considered a viable drug candidate, it must possess favorable ADME properties. In silico tools like SwissADME and pkCSM are widely used to predict these properties early in the discovery process, saving significant time and resources. mdpi.commdpi.comresearchgate.net These predictions are based on the compound's structure and are benchmarked against databases of known drugs.

For this compound, a predictive ADME profile can be generated based on its structure. Key parameters include:

Drug-Likeness Rules: These are sets of criteria, like Lipinski's Rule of Five, that assess whether a compound has physicochemical properties similar to known oral drugs. The rules generally focus on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Absorption: Predictions include human intestinal absorption (HIA), Caco-2 cell permeability (an indicator of gut wall permeability), and whether the compound is a substrate for efflux pumps like P-glycoprotein (P-gp). mdpi.comresearchgate.net

Distribution: This includes predictions of blood-brain barrier (BBB) permeability and the volume of distribution (VDss), which indicates how widely the drug distributes into tissues. mdpi.com

Metabolism: In silico tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes, which is a major cause of drug-drug interactions.

Excretion: Total clearance (CLtot) can be predicted, giving an estimate of the body's efficiency in eliminating the drug. mdpi.comresearchgate.net

Toxicity: Various toxicity risks can be flagged, such as hepatotoxicity or mutagenicity. researchgate.net

Hybrid Molecules and Advanced Molecular Design Strategies Based on 4 Azetidin 1 Yl 7 Chloroquinoline

Design and Synthesis of Molecular Hybrids Incorporating Additional Bioactive Scaffolds

Molecular hybridization of the 4-(azetidin-1-yl)-7-chloroquinoline core involves the covalent linkage of this quinoline (B57606) system with other heterocyclic structures known for their pharmacological relevance. This approach has led to the creation of novel chemical entities with promising profiles for various therapeutic applications.

The integration of a triazole ring into the quinoline-azetidinone framework is a strategic design choice aimed at combining the known antimicrobial and anticancer properties of both quinoline and triazole heterocycles. nih.govresearchgate.net The 1,2,3-triazole moiety, in particular, is a well-regarded pharmacophore due to its diverse biological activities and its ability to form stable linkages between different molecular fragments.

The synthesis of these complex hybrids often employs "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov This highly efficient and regioselective method allows for the straightforward linkage of a quinoline-azetidinone precursor bearing an alkyne function with a triazole precursor carrying an azide (B81097) group, or vice versa.

Research into these hybrids has demonstrated significant biological activity. For instance, novel series of 1,2,3-triazole-based compounds featuring a chloroquinoline moiety have been synthesized and screened for their antimicrobial and cytotoxic effects. nih.gov Certain compounds from these series have exhibited potent antifungal activity, particularly against Saccharomyces cerevisiae, with minimum inhibitory concentration (MIC) values in the sub-micromolar range and no associated cytotoxicity. nih.gov Furthermore, quinoline–1,2,3-triazole–aniline (B41778) hybrids have shown promising in vitro activities against HIV-1, with some derivatives being significantly more active than the reference drug azidothymidine (AZT). mdpi.com

Table 1: Biological Activity of Selected Quinoline-Triazole Hybrids

Compound ID Target Organism/Cell Line Activity Measurement (µM) Reference
11h HIV-1 subtype B IC₅₀ 0.01032 mdpi.com
11g HIV-1 subtype B IC₅₀ 0.388 mdpi.com
11i HIV-1 subtype B IC₅₀ 0.167 mdpi.com

| Various | S. cerevisiae | MIC | 0.35-0.63 | nih.gov |

This interactive table summarizes the potent biological activities observed in quinoline-triazole hybrid molecules.

The 1,3,4-oxadiazole (B1194373) ring is another five-membered heterocycle that serves as an important synthon in the development of new therapeutic agents, known to exhibit a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. sphinxsai.comeresearchco.com The conjugation of this scaffold with a quinoline-azetidinone core aims to generate molecules with enhanced pharmacological profiles.

The synthesis of these conjugates typically involves a multi-step process. A key step is the reaction of a quinoline-based acid hydrazide with substituted benzoic acids in the presence of a dehydrating agent like phosphoryl chloride to form the 1,3,4-oxadiazole ring. sphinxsai.com This intermediate can then be further elaborated to introduce the azetidin-2-one (B1220530) ring, often through the formation of a Schiff base followed by cyclization with an agent like chloroacetyl chloride.

A series of 3-chloro-1-(aryl)-4-(2-(2-chloroquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-ethyl-azetidin-2-ones has been synthesized and evaluated for antimicrobial activity. sphinxsai.com Similarly, quinoline-2-mercapto-1,3,4-oxadiazole conjugates have been synthesized and evaluated for their cytotoxic activity against pancreatic and colorectal cancer cell lines. tandfonline.com One such compound, 2-[(5-bromopentyl)thio]-5-[(quinolin-8-yloxy)methyl]-1,3,4-oxadiazole, showed promising cytotoxicity with IC₅₀ values of 29.19 µM and 75.10 µM against MIA PaCa-2 and HCT116 cells, respectively. tandfonline.com

Table 2: Anticancer Activity of a Quinoline-Oxadiazole Conjugate

Compound ID Cell Line Activity IC₅₀ (µM) Reference
Compound 4j MIA PaCa-2 (Pancreatic) Cytotoxicity 29.19 ± 0.99 tandfonline.com
Compound 4j HCT116 (Colorectal) Cytotoxicity 75.10 ± 1.87 tandfonline.com

| Compound 4j | Dermal Fibroblast (Non-cancerous) | Cytotoxicity | 91.87 ± 1.29 | tandfonline.com |

This interactive table presents the cytotoxic profile of a representative quinoline-oxadiazole hybrid molecule against cancer and non-cancerous cell lines.

Thiohydantoin derivatives are recognized for a wide range of biological activities, including antibacterial, antifungal, antitumor, and antiviral properties. The creation of hybrid molecules that incorporate the 2-thiohydantoin core with a quinoline structure represents a rational approach to developing novel antimicrobial agents.

The synthesis of these hybrids can be achieved by condensing 2-thiohydantoin-3-acetic acid with 2-chloro-3-quinolinecarboxaldehyde derivatives. The reaction typically proceeds in glacial acetic acid with sodium acetate, where the chlorine atom at the C-2 position of the quinoline is substituted, leading to the formation of a 2-quinolone core linked to the thiohydantoin moiety.

Studies on these novel hybrids have confirmed their bacteriostatic activity. Two series of compounds, one with and one without an acetic acid group at the N3 atom of the thiohydantoin ring, were synthesized and tested against a panel of bacteria including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Preliminary results indicated that several of the hybrid compounds showed bacteriostatic activity, particularly against Gram-positive bacterial strains.

Bifunctional Hybrid Design for Multi-Target Pharmacological Intervention

The strategy of designing bifunctional or multi-target drugs is a groundbreaking paradigm in drug development, aiming to address complex diseases by modulating multiple biological targets simultaneously. mdpi.com This approach can lead to enhanced therapeutic efficacy, a more desirable side-effect profile, and a lower likelihood of developing drug resistance compared to single-target agents or combination therapies. nih.gov The this compound scaffold is an excellent starting point for creating such multi-target ligands through molecular hybridization. nih.govnih.gov

The core principle involves covalently linking the quinoline pharmacophore with another bioactive molecule that acts on a different, but complementary, biological pathway. For example, in the context of cancer, a quinoline moiety known to inhibit tubulin polymerization could be hybridized with a compound that inhibits a specific kinase involved in cell signaling, such as VEGFR or EGFR. nih.gov This results in a single molecule capable of disrupting cancer cell proliferation through two distinct mechanisms.

Examples of this strategy include:

Quinolone-Coupled Hybrids: A hybrid linking a quinoline core with a quinolone fragment was designed as a potential dual-target agent against both Gram-positive and Gram-negative bacteria. Molecular docking studies suggested that this hybrid could target both bacterial LptA and Topoisomerase IV proteins, explaining its broad-spectrum activity. nih.govnih.gov

Kinase and Tubulin Inhibitors: The quinoline scaffold is a key component in numerous FDA-approved kinase inhibitors. nih.gov Hybridizing these quinoline-based kinase inhibitor structures with moieties known to interfere with microtubule dynamics is a promising strategy for developing potent anticancer agents that can halt the cell cycle and induce apoptosis through multiple checkpoints.

This multi-target approach allows for the creation of compounds with novel mechanisms of action and a potentially synergistic therapeutic effect that surpasses the activity of the individual components. nih.gov

Exploration of Covalent Bi-therapy Concepts

Covalent bi-therapy represents an advanced drug design strategy focused on creating inhibitors that form a permanent, irreversible covalent bond with their biological target. This approach can offer several advantages, including prolonged duration of action, high potency, and the ability to overcome certain forms of drug resistance.

The 7-chloroquinoline (B30040) moiety within the this compound structure presents a potential "warhead" for designing such covalent inhibitors. The chlorine atom at the C-7 position can act as an electrophilic site, making it susceptible to nucleophilic attack from specific amino acid residues within a target protein's binding site, such as the thiol group of a cysteine residue.

The design of a covalent inhibitor based on this scaffold would involve:

Target Identification: Identifying a therapeutically relevant protein (e.g., a kinase, enzyme) that has a suitably positioned nucleophilic amino acid (like cysteine) in or near its active site.

Scaffold Optimization: Modifying the rest of the quinoline hybrid molecule to ensure it binds to the target protein with high affinity and specificity, orienting the 7-chloro group correctly for the covalent reaction.

Reaction Mechanism: The binding of the inhibitor would position the electrophilic C-7 carbon in close proximity to the nucleophilic cysteine residue, facilitating a nucleophilic aromatic substitution reaction. This would result in the displacement of the chloride ion and the formation of a stable, covalent bond between the drug and the protein, leading to its irreversible inhibition.

This concept has been successfully applied in the development of kinase inhibitors where acryloyl moieties on quinoline scaffolds form covalent bonds with cysteine residues in the catalytic binding site of mutated K-Ras, a key cancer target. nih.gov Applying this principle to the 7-chloroquinoline core offers a promising avenue for developing next-generation targeted therapies with durable pharmacological effects.

Future Research Trajectories and Academic Challenges for 4 Azetidin 1 Yl 7 Chloroquinoline

Exploration of Novel Substitution Patterns and Chemical Space

The 7-chloroquinoline (B30040) core is a well-established pharmacophore, forming the basis of numerous therapeutic agents. mdpi.com Future research will prioritize the systematic exploration of the chemical space around the 4-(Azetidin-1-yl)-7-chloroquinoline scaffold. The objective is to generate novel analogues by introducing a diverse array of substituents on both the quinoline (B57606) and azetidine (B1206935) rings. This exploration is not random but guided by structure-activity relationship (SAR) principles to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

The concept of chemical space encompasses all possible molecules and is a foundational concept in drug discovery. nih.govmdpi.com For benzoquinolines, properties like lipophilicity, the number of heteroatoms, and the presence of aromatic rings are crucial in defining their activity space. mdpi.com Research on related heterocyclic systems, such as the synthesis of novel 1,3,4-oxadiazole (B1194373)/thiadiazole derivatives containing an azetidin-2-one (B1220530) moiety, demonstrates a successful strategy for expanding chemical space. nih.gov Similarly, the development of fluoroquinolones with oxime-substituted (aminomethyl)pyrrolidines highlights how modifications to the C-7 substituent can yield compounds with potent antimicrobial activity. nih.gov

Future efforts for this compound will likely involve:

Substitution on the Azetidine Ring: Introducing functional groups at the 2- and 3-positions of the azetidine ring could modulate binding affinity and specificity.

Modification of the Quinoline Core: Altering substituents at positions other than 4 and 7 on the quinoline ring can fine-tune electronic and steric properties.

Molecular Hybridization: This strategy combines the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. mdpi.com An example is the synthesis of 4-amino-7-chloroquinoline-based 1,2,3-triazole hybrids. mdpi.com

The systematic generation and screening of these new derivatives will be crucial for mapping the chemical space and identifying next-generation candidates with improved therapeutic profiles.

Development of Asymmetric Synthetic Strategies for Enantioselective Production

Many bioactive molecules are chiral, and their different enantiomers often exhibit distinct pharmacological and toxicological profiles. Therefore, the development of asymmetric synthetic methods to produce enantiomerically pure compounds is a critical challenge in medicinal chemistry. nih.govnih.gov For this compound derivatives that possess stereocenters, either on the azetidine ring or on substituents, enantioselective synthesis is paramount.

Research into the asymmetric synthesis of related chiral heterocycles provides a roadmap for this endeavor. For instance, chiral C2-symmetric 2,4-disubstituted azetidines have been successfully synthesized and used as ligands in the asymmetric addition of diethylzinc to aldehydes, achieving high enantiomeric excesses. researchgate.net Similarly, various strategies have been developed for the enantioselective synthesis of fluorinated indolizidinone derivatives and chiral tetrahydroisoquinolines, often employing chiral catalysts or auxiliaries. mdpi.comnih.gov

Future research in this area should focus on:

Catalytic Asymmetric Synthesis: Employing chiral catalysts (metal complexes or organocatalysts) to control the stereochemical outcome of key bond-forming reactions in the synthesis of the azetidine or quinoline moieties.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the desired enantiomerically pure scaffold.

Resolution of Racemates: Developing efficient methods for separating enantiomers from a racemic mixture, although less ideal than direct asymmetric synthesis.

The ability to produce single enantiomers of this compound analogues will allow for a more precise evaluation of their biological activity and will be essential for their potential development as therapeutic agents.

Deeper Elucidation of Undiscovered Mechanisms of Action and Target Validation

While the 7-chloroquinoline scaffold is historically associated with antimalarial activity, its derivatives have shown potential in a range of other therapeutic areas, including cancer and viral infections. nih.govnih.gov A significant academic challenge lies in moving beyond known mechanisms to uncover novel biological targets and pathways modulated by this compound and its analogues.

Target identification and validation are crucial steps in drug discovery. nih.gov This process can involve a combination of computational and experimental approaches. For example, a series of chloroquine (B1663885) analogs were recently designed and evaluated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), demonstrating the potential for this scaffold to interact with new targets. nih.gov The identification of ERK1/2 and MEK1 as molecular targets for a different tetrahydroisoquinoline derivative in mediating lung cancer apoptosis showcases a successful target validation effort. mdpi.com

Future research directions will include:

Phenotypic Screening: Testing compounds in cell-based or organism-based assays to identify novel biological effects without a preconceived target.

Affinity-Based Proteomics: Using chemical probes derived from this compound to isolate and identify its direct binding partners within the cell.

Genetic Approaches: Employing techniques like CRISPR-Cas9 screening to identify genes that confer sensitivity or resistance to the compound, thereby pointing to its mechanism of action.

Validating these newly identified targets will be essential to understand the full therapeutic potential and possible off-target effects of this class of compounds.

Addressing Challenges Related to Resistance Mechanisms in Pathogens

The emergence of drug resistance is a major threat to the efficacy of antimicrobial and anticancer agents. nih.govresearchgate.net For any new therapeutic agent based on the this compound scaffold, a proactive approach to understanding and overcoming potential resistance mechanisms is critical.

Bacteria and other pathogens have evolved sophisticated strategies to evade the action of drugs. frontiersin.org These mechanisms generally fall into four main categories:

Drug Inactivation or Modification: Enzymatic degradation of the drug, for example, by β-lactamases that inactivate penicillin. nih.govyoutube.com

Alteration of the Drug Target: Mutations in the target protein that reduce the drug's binding affinity. frontiersin.orgyoutube.com

Reduced Drug Accumulation: Decreasing drug permeability into the cell or actively pumping the drug out using efflux pumps. researchgate.net

Metabolic Pathway Bypass: Developing alternative metabolic pathways to circumvent the inhibitory effect of the drug. youtube.com

To address these challenges, research must focus on:

Identifying Resistance Determinants: Using genetic and biochemical methods to determine how specific pathogens develop resistance to this compound derivatives.

Developing Resistance Breakers: Designing analogues that are not susceptible to known resistance mechanisms, for instance, by being poor substrates for efflux pumps or by binding to a mutated target.

Combination Therapy: Investigating the use of these compounds in combination with other drugs that have different mechanisms of action to prevent the emergence of resistance.

A thorough understanding of resistance mechanisms is indispensable for the long-term viability of any new therapeutic agent derived from this scaffold.

Computational Design of Next-Generation Analogues with Enhanced Specificity and Efficacy

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new molecules with improved properties. nih.gov The application of these methods to the this compound scaffold holds significant promise for accelerating the development of next-generation analogues.

Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are powerful for predicting the biological activity of novel compounds and understanding their interactions with target proteins. nih.gov An Artificial Neural Network (ANN)-based QSAR model was successfully used to predict the IC50 values of a series of chloroquine analogs against the SARS-CoV-2 Mpro. nih.gov This approach, combined with molecular docking, allowed for the identification of a lead candidate for synthesis and further testing. nih.gov

Future computational efforts should be directed towards:

Advanced Molecular Docking and Dynamics Simulations: To accurately predict the binding modes of new analogues to their biological targets and to assess the stability of the resulting complexes.

Pharmacophore Modeling: To identify the key chemical features required for biological activity, guiding the design of new compounds with enhanced potency.

In Silico ADMET Prediction: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of virtual compounds, allowing for the early deselection of candidates with unfavorable profiles.

By integrating computational design with synthetic chemistry and biological testing, researchers can more efficiently navigate the vast chemical space and focus resources on the most promising candidates, ultimately enhancing the specificity and efficacy of drugs derived from this compound.

Q & A

Q. Table 1: Representative Reaction Conditions and Yields

Derivative TypeReagents/ConditionsYield (%)Reference
Hydrazide (III)Hydrazine hydrate, ethanol, reflux73
Oxadiazoline (V)Acetic anhydride, NaOAc, 120°C65–78

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound derivatives?

Methodological Answer:

  • 1H NMR : Use DMSO-d6 as solvent and TMS as internal standard; aromatic protons appear at δ 7.0–8.6 ppm, while NH protons (e.g., hydrazide intermediates) resonate at δ ~9.2 ppm .
  • IR Spectroscopy : Confirm carbonyl groups (C=O stretch at ~1650 cm⁻¹) and NH stretches (3200–3400 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ions (e.g., m/z 326 for intermediate II) .
  • Elemental Analysis : Ensure C, H, N content matches theoretical values (e.g., C18H15N2ClO2: C 59.5%, H 4.1%, N 8.5%) .

Advanced: How can researchers resolve contradictions in biological activity data between structurally similar derivatives?

Methodological Answer:
Contradictions often arise from stereochemical (E/Z isomerism) or crystallographic differences. For example:

  • Configuration Analysis : Use NOESY NMR or X-ray crystallography to confirm hydrazone geometry (e.g., E vs. Z isomers in compound 4d ).
  • Comparative Bioassays : Test derivatives against standardized bacterial/fungal strains (e.g., S. aureus, E. coli) under identical conditions to isolate structure-activity relationships (SAR) .
  • Solubility Studies : Evaluate physicochemical properties (e.g., via multicomponent crystallization with aromatic acids) to assess bioavailability impacts .

Advanced: What strategies optimize the design of analogs with enhanced pharmacokinetic properties?

Methodological Answer:

  • Coformer Screening : Co-crystallize with carboxylic acids (e.g., fumaric acid) to improve solubility and thermal stability .
  • Side-Chain Functionalization : Introduce ionizable groups (e.g., piperazine) to modulate logP values and membrane permeability .
  • Metabolic Stability Assays : Use in vitro liver microsomal models to identify metabolic hotspots (e.g., azetidine ring oxidation).

Q. Table 2: Solubility Enhancement via Multicomponent Crystals

CoformerSolubility (mg/mL)Δ vs. Parent Compound
Fumaric Acid12.3+380%
Succinic Acid9.8+250%

Advanced: How can mechanistic insights guide regioselective functionalization of the quinoline core?

Methodological Answer:

  • Base-Mediated Reactions : Use tert-butoxide to direct perfluoroalkylation at C2 (e.g., 4-(tert-butylthio)-7-chloro-2-(perfluoropropyl)quinoline synthesis via GP1 protocol) .
  • DFT Calculations : Model transition states to predict regioselectivity in nucleophilic substitutions (e.g., azetidine vs. piperazine incorporation) .

Basic: What are the standard protocols for purity assessment and reaction monitoring?

Methodological Answer:

  • TLC Monitoring : Use silica gel F254 plates with UV visualization (254 nm) and iodine vapor staining .
  • HPLC Purity : Employ C18 columns with methanol-phosphate buffer mobile phases (e.g., 250:747.5:2.5 v/v methanol:buffer:perchloric acid) .

Advanced: How do researchers validate antimalarial efficacy in preclinical models?

Methodological Answer:

  • In Vitro Testing : Screen against Plasmodium falciparum cultures (IC50 determination) .
  • In Vivo Models : Use murine malaria models (e.g., P. berghei) with dose-response studies (e.g., 10–50 mg/kg oral dosing) .
  • Comparative Pharmacokinetics : Measure plasma drug concentrations via LC-MS to correlate efficacy with exposure .

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